二丁基磷酸-d18

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

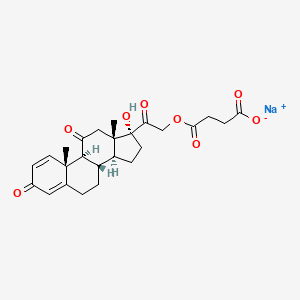

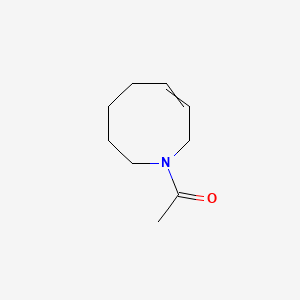

Dibutyl Phosphate-d18 is a deuterium labeled compound . It is a pale-amber odorless liquid .

Molecular Structure Analysis

The molecular formula of Dibutyl Phosphate-d18 is C8H19O4P . The IUPAC name is bis (1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate . The InChI is InChI=1S/C8H19O4P/c1-3-5-7-11-13 (9,10)12-8-6-4-2/h3-8H2,1-2H3, (H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 .

Physical And Chemical Properties Analysis

Dibutyl Phosphate-d18 has a molecular weight of 228.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has 8 rotatable bonds . The topological polar surface area is 55.8 Ų . The heavy atom count is 13 . The isotope atom count is 18 .

科学研究应用

二丁基磷酸-d18:科学研究应用的综合分析

合成技术: this compound 可用于合成各种化学化合物。 从亚磷酸和正丁醇探索合成方法可以涉及使用氘代化合物,如this compound,以研究反应机理并优化条件 .

药物毒理学: 作为认证的参考物质,this compound 在药物毒理学中对于分析方法的校准和测试至关重要,确保药物测试和开发的准确性和精密度 .

环氧树脂生产: 该化合物的非氘代形式用于生产环氧树脂。 This compound 可以起到类似的作用,或者可以用于研究,以了解氘取代对树脂性能的影响 .

纤维素酯和粘合剂: 对纤维素酯和特殊粘合剂配方进行的研究通常需要精确的分析技术,其中this compound 可用作标准品或示踪剂来跟踪反应和降解过程 .

环境研究: 环境中邻苯二甲酸酯(如二丁基磷酸)的存在引起了人们的关注。 This compound 可用于环境监测和研究,以追踪污染源并了解降解途径 .

安全和危害

未来方向

作用机制

Target of Action

Dibutyl Phosphate-d18 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .

Biochemical Pathways

Deuterium-labeled compounds like dibutyl phosphate-d18 are known to be used as tracers in various biochemical pathways during drug development .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The use of deuterium-labeled compounds like dibutyl phosphate-d18 can provide valuable insights into the effects of a drug at the molecular and cellular level .

Action Environment

The properties of deuterium-labeled compounds can be influenced by various factors, including temperature, ph, and the presence of other compounds .

生化分析

Biochemical Properties

Dibutyl Phosphate-d18 plays a crucial role in biochemical reactions, primarily as a tracer for studying metabolic processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to trace the activity of phosphatases, which are enzymes that remove phosphate groups from molecules. The deuterium labeling in Dibutyl Phosphate-d18 allows researchers to distinguish it from naturally occurring phosphate compounds, providing insights into the enzyme’s activity and specificity .

Cellular Effects

Dibutyl Phosphate-d18 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a tracer, it helps in understanding how phosphate groups are transferred within cells, which is critical for numerous cellular functions. The compound’s stable isotope labeling allows for precise measurement of these processes, shedding light on the dynamics of cellular metabolism and signaling .

Molecular Mechanism

At the molecular level, Dibutyl Phosphate-d18 exerts its effects through its interactions with biomolecules. The deuterium labeling does not significantly alter its chemical properties, allowing it to participate in biochemical reactions similarly to its non-labeled counterpart. This makes it an excellent tool for studying enzyme kinetics, binding interactions, and changes in gene expression. For example, it can be used to investigate how phosphatases interact with their substrates, providing detailed insights into the enzyme’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dibutyl Phosphate-d18 can change over time. The compound is generally stable, but its interactions with cellular components can lead to its gradual degradation. Long-term studies have shown that Dibutyl Phosphate-d18 can have sustained effects on cellular function, particularly in in vitro settings. These studies help in understanding the compound’s stability and its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of Dibutyl Phosphate-d18 vary with different dosages in animal models. At lower doses, it serves as an effective tracer without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity or adverse effects. These studies are crucial for determining the safe and effective dosage range for using Dibutyl Phosphate-d18 in biochemical research .

Metabolic Pathways

Dibutyl Phosphate-d18 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for phosphate metabolism. Its stable isotope labeling allows researchers to track its incorporation into metabolic intermediates, providing insights into metabolic flux and changes in metabolite levels. This information is valuable for understanding the regulation of metabolic pathways and the role of phosphate compounds in cellular metabolism .

Transport and Distribution

Within cells and tissues, Dibutyl Phosphate-d18 is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its function as a tracer. Understanding these transport mechanisms helps in optimizing the use of Dibutyl Phosphate-d18 in biochemical studies .

Subcellular Localization

Dibutyl Phosphate-d18’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to participate in localized biochemical reactions. Studies on its subcellular distribution provide insights into the spatial dynamics of phosphate metabolism within cells .

属性

| { "Design of the Synthesis Pathway": "Dibutyl Phosphate-d18 can be synthesized by the reaction of butanol-d18 with phosphorus oxychloride followed by the reaction with sodium hydroxide.", "Starting Materials": ["Butanol-d18", "Phosphorus oxychloride", "Sodium hydroxide", "Anhydrous dichloromethane"], "Reaction": [ "Add butanol-d18 (10 mmol) to a flask containing anhydrous dichloromethane (20 mL) under stirring.", "Add phosphorus oxychloride (10 mmol) dropwise to the flask while maintaining the temperature below 10°C.", "After the addition is complete, stir the reaction mixture for 1 hour at room temperature.", "Add ice-cold water (50 mL) to the reaction mixture and stir for 10 minutes.", "Extract the organic layer with dichloromethane (3 × 20 mL).", "Combine the organic layers and wash with water (50 mL) and brine (50 mL).", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain dibutyl phosphate-d18 as a colorless liquid.", "Add sodium hydroxide (10 mmol) to the dibutyl phosphate-d18 and stir for 1 hour at room temperature.", "Extract the organic layer with dichloromethane (3 × 20 mL).", "Combine the organic layers and wash with water (50 mL) and brine (50 mL).", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain dibutyl phosphate-d18 as a colorless liquid." ] } | |

CAS 编号 |

156213-21-7 |

分子式 |

C8H19O4P |

分子量 |

228.32 |

IUPAC 名称 |

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |

InChI 键 |

JYFHYPJRHGVZDY-VAZJTQEUSA-N |

SMILES |

CCCCOP(=O)(O)OCCCC |

同义词 |

1-Butan-1,1,2,2,3,3,4,4,4-d18-ol Hydrogen Phosphate; Butyl Phosphate, (BuO)2(HO)PO-d18; DBP-d18; DP 4-d18; DP 4 (coupling agent)-d18; Di-n-Butyl Phosphate-d18; Dibutyl Acid Phosphate-d18; Dibutyl Hydrogen Phosphate-d18; Dibutyl Phosphate-d18; HDBP-d1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)